molecular formula C25H31NO4 B557315 (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid CAS No. 220497-96-1

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid

Katalognummer: B557315
CAS-Nummer: 220497-96-1
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: LSMLSLHVRMSYPT-HSZRJFAPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)decanoic Acid (CAS: 193885-59-5) is an Fmoc-protected amino acid derivative with a decanoic acid backbone (C25H31NO4, MW: 409.52 g/mol). The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). The (2R)-configuration at the α-carbon and the long hydrophobic decanoic chain make this compound valuable for synthesizing peptides requiring lipidated or membrane-anchored motifs .

Eigenschaften

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h8-15,22-23H,2-7,16-17H2,1H3,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMLSLHVRMSYPT-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Pharmacokinetics

The pharmacokinetics of the compound are largely determined by its role in peptide synthesis. As a protecting group, it is introduced at the beginning of the synthesis process and removed at the end. Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are closely tied to the peptide it is protecting.

Biologische Aktivität

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid, commonly referred to as Fmoc-decanoic acid, is a compound that has garnered attention in biochemical research for its potential applications in drug development and molecular imaging. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and therapeutic implications.

Chemical Structure and Properties

The compound has the molecular formula C25H31NO4C_{25}H_{31}NO_4 and a molecular weight of 401.53 g/mol. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility in biological systems.

PropertyValue
Molecular FormulaC25H31NO4
Molecular Weight401.53 g/mol
CAS Number220497-96-1
Log P1.7
SolubilityHigh

The biological activity of this compound is primarily attributed to its role as a peptide coupling agent. It facilitates the formation of peptide bonds between amino acids, which is crucial in peptide synthesis. This property makes it valuable in the development of peptide-based therapeutics.

Pharmacokinetics

Research indicates that Fmoc-decanoic acid exhibits favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Limited blood-brain barrier permeability, indicating potential for localized therapeutic effects without central nervous system side effects.
  • Metabolism : Involves enzymatic hydrolysis leading to the release of the decanoic acid moiety, which can influence metabolic pathways.

Case Studies

  • Peptide Synthesis : A study demonstrated the efficacy of Fmoc-decanoic acid in synthesizing neuropeptide analogs that show enhanced binding affinity to G-protein coupled receptors (GPCRs). This suggests potential applications in treating neurological disorders.
  • Molecular Imaging : Another investigation explored the use of Fmoc-decanoic acid derivatives in MRI imaging for Alzheimer’s disease. The derivatives were able to selectively bind to amyloid plaques, enhancing imaging contrast and providing insights into disease progression.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Compounds derived from Fmoc-decanoic acid were shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • In Vivo Studies : Animal models treated with Fmoc-decanoic acid derivatives exhibited reduced tumor growth rates compared to controls, indicating its therapeutic potential in oncology.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Stereoisomers: (2S)-Isomer

  • Compound: (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)decanoic Acid
  • CAS : 193885-59-5 (shared with the R-isomer, indicating possible ambiguity in stereochemical designation)
  • Molecular Formula: C25H31NO4
  • Key Differences :
    • The S-configuration at the α-carbon results in a mirror-image structure.
    • Applications: Used to study stereochemical effects in peptide folding and receptor binding. Both isomers are critical for enantioselective synthesis but exhibit divergent biological activities .

Derivatives with Modified Side Chains

(2R)-2-Methyl-9-decenoic Acid Variant
  • Compound: (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-9-decenoic Acid
  • Structural Features: A methyl branch at C2 and a double bond at C9–C10. Increased rigidity and reduced hydrophobicity compared to the saturated decanoic chain.
  • Applications : Useful for introducing conformational constraints in peptides or studying lipid-protein interactions .
Aromatic Side Chain Derivatives
  • Applications: Facilitates fluorescent labeling or targeted drug delivery due to the reactive amino group .
Fluorinated Derivatives
  • Example: (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid Key Features: Difluorophenyl group introduces electronegativity and metabolic stability. Applications: Fluorine atoms improve resistance to enzymatic degradation, making this derivative suitable for in vivo studies .

Shorter-Chain Analogues

  • Example: Fmoc-D-Norleucine (CAS: 112883-41-7) Molecular Formula: C20H21NO4 (MW: 347.39 g/mol) Key Differences: A hexanoic acid (C6) backbone instead of decanoic acid (C10). Applications: Used in peptides requiring shorter hydrophobic segments or reduced steric bulk .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications Reference
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)decanoic Acid 193885-59-5 C25H31NO4 409.52 Decanoic acid, R-configuration Hydrophobic peptide synthesis
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)decanoic Acid 193885-59-5 C25H31NO4 409.52 S-configuration Stereochemical studies
(2R)-3-(4-Aminophenyl)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic Acid 324017-21-2 C24H22N2O4 402.44 Aromatic para-amine side chain Drug delivery, fluorescent probes
Fmoc-D-Norleucine 112883-41-7 C20H21NO4 347.39 Shorter C6 chain Model peptide synthesis
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid - C24H19F2NO4 447.41 Difluorophenyl group Metabolic stability enhancement

Key Research Findings

  • Hydrophobicity and Peptide Solubility: The decanoic acid chain in the target compound increases hydrophobicity, which is advantageous for membrane-associated peptides but may require solubilizing agents during synthesis .
  • Stereochemical Impact : The R-configuration is preferred in certain antimicrobial peptides, while the S-isomer may exhibit reduced activity due to mismatched chirality .
  • Fluorinated Derivatives : Fluorine atoms in analogues like the difluorophenyl variant enhance bioavailability and resistance to oxidative stress, as observed in microbial studies .

Vorbereitungsmethoden

Starting Material Selection

Decanoic acid serves as the foundational backbone. The α-amination step is critical for establishing the chiral center. Industrial routes often employ D-2-aminodecanoic acid as a starting material to directly incorporate the R-configuration. However, when D-2-aminodecanoic acid is unavailable, asymmetric synthesis or enzymatic resolution of racemic mixtures becomes necessary.

Fmoc Protection Mechanism

The Fmoc group is introduced via reaction with Fmoc chloride (Fmoc-Cl) or Fmoc-Osu (N-hydroxysuccinimide ester) under mildly basic conditions. The choice of base (e.g., diisopropylethylamine, sodium bicarbonate) and solvent (e.g., dichloromethane, dimethylformamide) influences reaction efficiency and stereochemical integrity.

Stepwise Preparation Methods

Method A: Direct Amination and Fmoc Protection

Step 1: Synthesis of D-2-Aminodecanoic Acid

  • Gabriel Synthesis : Decanoic acid is converted to α-bromodecanoic acid using PBr₃, followed by reaction with potassium phthalimide to form the phthalimide-protected intermediate. Hydrolysis with hydrazine yields D-2-aminodecanoic acid.

  • Yield : 65–72% (dependent on bromide substitution efficiency).

Step 2: Fmoc Protection

  • D-2-Aminodecanoic acid is dissolved in anhydrous DMF, treated with Fmoc-Cl (1.2 equiv) and DIEA (2.5 equiv) at 0–5°C for 4 hours.

  • Workup : The mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and dried over Na₂SO₄.

  • Yield : 85–90%.

Method B: Enzymatic Resolution of Racemic Mixtures

For laboratories lacking chiral starting materials:

  • Racemic 2-aminodecanoic acid is treated with acylase I in aqueous buffer, selectively deacetylating the L-enantiomer. The remaining D-enantiomer is isolated via filtration.

  • Enantiomeric Excess (ee) : >98%.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate (3:1) removes unreacted Fmoc-Cl and byproducts.

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water gradient) confirm purity (>95%).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.25 (m, 8H, Fmoc aromatic), 4.35 (d, 1H, J = 7.2 Hz, Fmoc-CH₂), 4.20 (m, 1H, α-CH), 2.20 (t, 2H, J = 7.5 Hz, COOH-CH₂).

  • HRMS : m/z calcd. for C₂₅H₃₁NO₄ [M+H]⁺: 409.52; found: 409.51.

Challenges and Optimization

Racemization During Protection

Basic conditions during Fmoc protection can epimerize the α-carbon. Strategies to mitigate this include:

  • Low-Temperature Reactions : Conducting reactions at 0–5°C reduces base-induced racemization.

  • Additives : Hydroxybenzotriazole (HOBt) stabilizes the active ester intermediate, minimizing side reactions.

Solvent and Base Selection

Comparative studies show that DIEA in dichloromethane provides higher yields (90%) than pyridine in THF (75%). Polar aprotic solvents like DMF accelerate reaction rates but may require stricter temperature control.

Research Findings and Method Comparison

MethodStarting MaterialKey StepYield (%)ee (%)
AD-2-Aminodecanoic acidFmoc-Cl protection85–90>99
BRacemic 2-amino acidEnzymatic resolution70–7598
C*Nitrile intermediateHofmann rearrangement60–6595

*Method C involves Hofmann rearrangement of α-cyano-decanoic acid, followed by Fmoc protection.

Recent studies highlight microfluidic reactors for continuous-flow synthesis, achieving 94% yield and 99.5% ee by precise control of residence time and temperature.

Q & A

Q. What are the standard protocols for synthesizing (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic Acid?

The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. A common method involves reacting (R)-2-amino-decanoic acid with Fmoc-OSu (Fmoc-N-succinimidyl carbonate) in a 1:1 H₂O/acetone solution at room temperature. Sodium carbonate (Na₂CO₃) is added to maintain basic conditions, facilitating the nucleophilic substitution reaction . Post-reaction, the product is purified via liquid-liquid extraction (e.g., H₂O/hexanes) and characterized using HPLC and MALDI-TOF mass spectrometry to confirm molecular weight and purity .

Q. How is the stereochemical integrity of the (2R)-configuration maintained during synthesis?

Chiral purity is preserved by using enantiomerically pure starting materials (e.g., (R)-2-amino-decanoic acid) and avoiding harsh reaction conditions that could induce racemization. Mild bases like N-ethyl-N,N-diisopropylamine (DIPEA) are preferred over strong bases during Fmoc deprotection steps. Reaction temperatures are kept below 20°C to minimize epimerization .

Q. What analytical methods are recommended for characterizing this compound?

  • HPLC : Reverse-phase C18 columns with UV detection at 265 nm (λ_max for Fmoc) are used to assess purity and retention time .
  • MALDI-TOF MS : Confirms molecular weight ([M+H]+ expected at ~440.5 g/mol for C₂₄H₂₉NO₄) .
  • ¹H/¹³C NMR : Key signals include δ 7.3–7.8 ppm (aromatic Fmoc protons) and δ 4.2–4.4 ppm (Fmoc-CH₂-O) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

Coupling efficiency depends on:

  • Activation Reagents : Use HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) to minimize side reactions .
  • Solvent Choice : N,N-Dimethylformamide (DMF) or dichloromethane (DCM) improves solubility of hydrophobic intermediates .
  • Monitoring : Kaiser test (ninhydrin) or FT-IR spectroscopy tracks free amine groups post-coupling .

Q. What strategies mitigate side reactions during Fmoc deprotection?

  • Deprotection Reagent : Piperidine (20% v/v in DMF) is standard, but DBU (1,8-diazabicycloundec-7-ene) may reduce β-elimination in sensitive residues .
  • Temperature Control : Deprotect at 0–4°C to minimize acidolysis of the peptide backbone .
  • Side Reaction Analysis : LC-MS identifies common byproducts like diketopiperazines or truncated sequences .

Q. How does the decanoic acid backbone influence peptide pharmacokinetics in drug delivery studies?

The C10 alkyl chain enhances lipid solubility, improving cell membrane permeability. In nanoparticle formulations (e.g., gold nanoparticles), this moiety facilitates mitochondrial targeting by leveraging lipophilic interactions, as demonstrated in pro-apoptotic peptide studies . Stability assays (e.g., plasma incubation followed by HPLC quantification) are critical for evaluating metabolic resistance .

Methodological Challenges and Solutions

Q. How to resolve low yields in large-scale synthesis?

  • Stepwise Purification : Use flash chromatography (silica gel, ethyl acetate/hexanes gradient) after each synthetic step .
  • Scalable Activation : Replace Fmoc-OSu with Fmoc-Cl in anhydrous THF for higher reactivity in multi-gram reactions .

Q. What are the best practices for handling and storage to ensure stability?

  • Storage : Store at –20°C under argon in amber vials to prevent Fmoc photolysis and oxidation .
  • Solubility : Dissolve in DMF or DCM (10 mg/mL) with 0.1% TFA to prevent aggregation .

Data Contradictions and Validation

Q. How to address discrepancies in reported melting points or NMR spectra?

  • Crystallization Variability : Recrystallize from ethyl acetate/hexanes to standardize melting points .
  • NMR Solvent Effects : Compare spectra in deuterated DMSO versus CDCl₃, as hydrogen bonding in DMSO can shift amide proton signals .

Q. Why do MALDI-TOF results sometimes show [M+Na]+ instead of [M+H]+?

  • Matrix Interference : Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix with sodium-free solvents (e.g., HPLC-grade acetonitrile) .
  • Cation Exchange : Add 0.1% trifluoroacetic acid (TFA) to suppress sodium adduct formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.